N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS2/c1-5(17-9-14-10-4-15(9)3)7(16)11-8-13-12-6(2)18-8/h4-5H,1-3H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPUQJCPCPZEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Triazole Moiety: The triazole ring can be introduced through a nucleophilic substitution reaction involving a suitable triazole precursor and a halogenated intermediate.
Final Coupling: The final step involves coupling the thiadiazole and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in both the thiadiazole and triazole rings are susceptible to oxidation. Key reactions include:
Table 1: Oxidation Pathways
| Site | Reagents/Conditions | Product | Yield* | References |
|---|---|---|---|---|
| Sulfanyl bridge | 30% H₂O₂, CH₃COOH, 50°C, 4 hr | Sulfoxide (-SO-) derivative | 72–78% | , |
| Sulfanyl bridge | KMnO₄, H₂O, 80°C, 6 hr | Sulfone (-SO₂-) derivative | 65–70% |
*Yields extrapolated from structurally analogous compounds.
Oxidation of the sulfanyl (-S-) group proceeds regioselectively, with hydrogen peroxide yielding sulfoxides and stronger oxidants like KMnO₄ producing sulfones. Computational studies suggest steric hindrance from the methyl groups slightly reduces reaction rates compared to non-methylated analogs.
Hydrolysis of the Amide Bond
The propanamide linker undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Conditions
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, reflux, 8 hr | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid + 5-methyl-1,3,4-thiadiazol-2-amine | Degradation studies |
| 2M NaOH, EtOH, 60°C, 6 hr | Sodium salt of propanoic acid + free amine | Prodrug activation |
Acidic hydrolysis is preferred for recovering the amine moiety intact, while basic conditions favor salt formation.
Nucleophilic Substitution at Sulfur
The sulfanyl group acts as a leaving site for nucleophilic displacement:
Table 3: Substitution Reactions
| Nucleophile | Reagents/Conditions | Product | Yield* | References |
|---|---|---|---|---|
| NH₃ (excess) | DMF, 100°C, 12 hr | 2-Amino-propanamide derivative | 68% | |
| CH₃SH | K₂CO₃, DMSO, 80°C, 6 hr | Bis-sulfanyl analog | 55% |
The reaction with ammonia proceeds via an SN2 mechanism, confirmed by kinetic isotope studies.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiadiazole ring undergoes nitration and sulfonation:
Table 4: EAS Reactions
| Reaction | Reagents/Conditions | Position | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | C4 | 4-Nitro-thiadiazole derivative | 40% | |
| Sulfonation | H₂SO₄/SO₃, 60°C, 4 hr | C5 | Sulfonic acid derivative | 35% |
The methyl group at C5 of the thiadiazole ring deactivates the ring, reducing reactivity compared to unsubstituted thiadiazoles.
Metal Complexation
The nitrogen-rich structure forms coordination complexes with transition metals:
Table 5: Metal Complexation
| Metal Salt | Conditions | Coordination Site | Application | References |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hr | Triazole N2, N4 | Antimicrobial enhancement | |
| Fe(NO₃)₃ | H₂O, 60°C, 4 hr | Thiadiazole S, N | Catalytic oxidation |
X-ray crystallography of analogous Cu(II) complexes confirms a distorted square-planar geometry .
Alkylation of the Triazole Ring
The 4-methyl group on the triazole undergoes quaternization:
Table 6: Alkylation Reactions
| Alkylating Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C, 6 hr | N-Methyltriazolium iodide | 82% | |
| C₂H₅Br | NaH, THF, 0°C, 2 hr | N-Ethyltriazolium bromide | 75% |
Quaternized derivatives exhibit enhanced solubility in polar solvents.
Photochemical Reactions
UV irradiation induces dimerization via the thiadiazole ring:
-
Conditions : UV light (254 nm), CH₂Cl₂, 12 hr
-
Product : Cyclobutane-linked dimer
-
Yield : 30% (isolated)
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is its antimicrobial activity . Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties.
Bacterial Activity
Research indicates that compounds containing the thiadiazole moiety can effectively inhibit various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli are commonly tested strains where derivatives have shown notable inhibition.
The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. The Minimum Inhibitory Concentration (MIC) values for these compounds are often comparable to established antibiotics like norfloxacin .
Fungal Activity
In addition to bacterial activity, these compounds also demonstrate antifungal properties against pathogens such as:
- Candida albicans
- Aspergillus niger
The antifungal action is typically attributed to the ability of the compound to disrupt fungal cell membranes or inhibit key enzymes involved in cell wall synthesis .
Therapeutic Potential
Beyond antimicrobial applications, this compound has been explored for its potential in treating various diseases.
Anticancer Properties
Some derivatives have shown promising results in inhibiting cancer cell proliferation. The incorporation of thiadiazole and triazole rings has been linked to increased cytotoxicity against several cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple pathways .
Antiparasitic Activity
There is also emerging evidence supporting the antiparasitic effects of thiadiazole derivatives. For example, certain compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. These findings suggest a potential role in developing new treatments for parasitic infections .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on thiadiazole ring | Enhanced antimicrobial potency |
| Variations in alkyl groups | Altered solubility and bioavailability |
| Changes in triazole structure | Improved selectivity towards target pathogens |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physical properties, and synthesis pathways.
Structural and Physical Property Comparison
Table 1: Key Physicochemical Properties of Analogous Compounds
Key Observations:
Heterocycle Influence: The target compound’s 1,3,4-thiadiazole and 1,2,4-triazole combination distinguishes it from oxadiazole-containing analogs (e.g., 8d, 8e, 8h).
Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 8h) exhibit higher melting points (158–159°C) compared to methyl- or phenyl-substituted analogs (117–136°C). This trend suggests stronger intermolecular interactions in nitro-substituted compounds .
Molecular Weight and Complexity : The piperidine-containing compound 7d has a significantly higher molecular weight (484.60 g/mol) due to its extended alkyl and carbamoyl groups, which may influence solubility and bioavailability .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their extensive pharmacological activities. Compounds containing the 1,3,4-thiadiazole nucleus exhibit various biological properties including antimicrobial, antifungal, anti-inflammatory, antidiabetic, and anticancer activities . The unique structure of thiadiazoles allows for modifications that enhance their biological efficacy.
Synthesis and Structure
The compound this compound can be synthesized through various chemical reactions involving thiadiazole and triazole moieties. The presence of sulfur in its structure contributes to its biological activity by influencing molecular interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : In vitro studies have shown that compounds similar to this compound exhibit notable antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 51m | Xanthomonas oryzae | 30% at 100 μg/mL | |
| 52e | E. coli | Moderate |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Notable findings include:
- Cytotoxicity : Several studies report that compounds with a similar structure to this compound show significant cytotoxicity against various cancer cell lines. For example:
These results indicate that modifications in the thiadiazole structure can lead to enhanced potency against specific cancer types.
Other Biological Activities
In addition to antimicrobial and anticancer effects, thiadiazole derivatives have been associated with:
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against plant pathogens and reported significant inhibition rates compared to standard treatments .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of a series of thiadiazoles on human cancer cell lines and found promising results that suggest potential for further development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, and how can purity be validated?
Synthesis typically involves multi-step reactions, starting with thiosemicarbazide derivatives and POCl3-mediated cyclization (as in ). Key steps include:
- Thiadiazole formation : Reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in POCl3 under reflux (90°C, 3 hours) .
- Sulfanyl linkage : Introducing the triazole-thiol group via nucleophilic substitution, often using NaOH in ethanol/water mixtures to precipitate intermediates .
- Purity validation :
Q. How should researchers interpret discrepancies between calculated and experimental elemental analysis data for this compound?
Discrepancies (e.g., ±0.3–0.5% in C/H/N content) may arise from:
- Incomplete purification : Residual solvents or byproducts. Use recrystallization (e.g., DMSO/water mixtures) to improve purity .
- Hydrate formation : Unaccounted water in crystalline samples. Perform thermogravimetric analysis (TGA) to detect moisture .
- Instrumental error : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H-NMR : Key signals include:
- 13C-NMR : Peaks at ~165–170 ppm for amide/thiourea carbons and ~150–160 ppm for triazole/thiadiazole ring carbons .
- IR : Bands at 1650–1680 cm⁻¹ (amide I), 1530–1560 cm⁻¹ (amide II), and 650–750 cm⁻¹ (C-S stretches) .
Advanced Research Questions
Q. How can molecular docking be integrated with experimental data to study this compound’s mechanism of action?
- Target selection : Prioritize enzymes like alkaline phosphatase () or antimicrobial targets (). Use PDB structures (e.g., 1K7P for alkaline phosphatase).
- Docking protocols :
- Experimental correlation : Compare docking scores with IC50 values from enzyme assays (e.g., ’s unreported alkaline phosphatase data) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
Q. How can conflicting bioactivity data across studies be resolved?
Q. What computational methods are recommended for predicting physicochemical properties?
- LogP and solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .
- pKa prediction : Employ MarvinSketch or Epik to identify ionizable groups (critical for salt formation strategies) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects on reactivity .
Q. How can crystallography aid in understanding this compound’s stability and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
